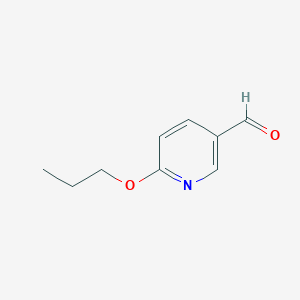

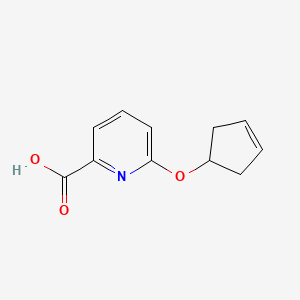

2-Propoxy-5-pyridinecarbaldehyde

説明

Synthesis Analysis

The synthesis of 2-Propoxy-5-pyridinecarbaldehyde involves several steps. One method involves the molecule’s most potential scan geometrical view being analyzed . The comparison of the mentioned experimental and calculated results by Gaussian 09W was studied .Molecular Structure Analysis

The molecular structure of 2-Propoxy-5-pyridinecarbaldehyde has been studied using various spectra . All parameters in a geometrical way can be studied . Quantum chemical calculations were made at the DFT/B3LYP/6–311++G (d,p) level of theory to determine structure parameters in the ground state (in the gas phase), barrier height around the C–C α bond, the general valence force field, harmonic vibrational fundamentals, potential energy distribution (PED) and infrared and Raman intensities .Chemical Reactions Analysis

The chemical reactions of 2-Propoxy-5-pyridinecarbaldehyde involve several steps. The main focus of this article is on the structural, energetic and vibrational properties of three monosubstituted pyridines, wherein one of the hydrogen atoms of the pyridine is replaced by an aldehyde moiety .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Propoxy-5-pyridinecarbaldehyde have been studied using various methods . The compound’s structure parameters, IR, Raman and UV–Vis spectra exhibited good agreement between the theoretical and experimental parameters .科学的研究の応用

Polymerization Initiator

2-pyridinecarbaldehyde imines, closely related to 2-Propoxy-5-pyridinecarbaldehyde, are used as ligands in atom transfer polymerization. These ligands, when used in conjunction with copper(I) bromides and alkyl bromides, facilitate homogeneous reactions and offer versatility in electron donating and withdrawing capability, leading to soluble Cu(I) species (Haddleton et al., 1997).

Spectrofluorimetric Analysis

2-pyridinecarbaldehyde-5-nitro-pyridylhydrazone (2PC-5NPH), a derivative of 2-Propoxy-5-pyridinecarbaldehyde, has been synthesized for the spectrofluorimetric determination of Fe(III) ions. It exhibits a significant emission peak increase with the addition of Fe(III), allowing for sensitive and selective determination of ferric ion concentration (Cha & Park, 1996).

Ligand for Metal Complexation

The reaction of 2-pyridinecarbaldehyde with other compounds under microwave irradiation can result in complexation with metals like Cadmium(II). This process yields tetradentate ligands that form complexes with distinct crystal structures and hydrogen bonding interactions, demonstrating versatility in coordination chemistry (Hakimi et al., 2013).

Microwave Spectroscopy

Microwave spectroscopy studies on 2-pyridinecarbaldehyde have revealed insights into the molecule's structure. It is found to be planar in its equilibrium position with a significant dipole moment, indicating its potential in various molecular and spectroscopic applications (Kawashima et al., 1975).

Catalyst in Chemical Synthesis

2-Pyridinecarbaldehydes are used in Petasis reactions with amines and boronic acids, indicating their role as catalysts in synthesizing functionalized allylic alcohols. This application is significant in medicinal and material chemistry due to the wide range of products that can be synthesized (Ding et al., 2018).

Synthesis of Oxazolecarbaldehydes

2-Propoxy-5-pyridinecarbaldehyde derivatives are used in the intramolecular Pd(II)-catalyzed cyclization of propargylamides, facilitating the synthesis of oxazolecarbaldehydes. This method offers a valuable alternative to traditional formylation on oxazole rings, often limited in terms of regioselectivity and yield (Beccalli et al., 2008).

Aluminium-Mediated Reactions

2-Pyridinecarbaldehydes engage in aluminium-mediated Friedel–Crafts hydroxyalkylation reactions. These reactions, both experimentally and theoretically investigated, highlight the role of pyridinecarbaldehydes in organometallic chemistry and catalysis (Gothelf et al., 2001).

Iron Catalysis

2-Pyridinecarbaldehyde isonicotinoyl hydrazone ligands, related to 2-Propoxy-5-pyridinecarbaldehyde, are used in the complexation of ferrous perchlorate, leading to the formation of unique iron complexes. These complexes are significant in studying the mobilization of intracellular Fe, with potential applications in treating Fe overload diseases (Bernhardt et al., 2004).

Redox Reactions in Brain Drug Delivery

1-Methylpyridine-2-carbaldehyde oxime, a derivative of 2-Propoxy-5-pyridinecarbaldehyde, is used in studying the elimination rate of small quaternary salts from the brain. This research supports hypotheses about active transport mechanisms for eliminating organic ions from the brain, important in drug delivery systems (Bodor et al., 1978).

特性

IUPAC Name |

6-propoxypyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-5-12-9-4-3-8(7-11)6-10-9/h3-4,6-7H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFIYHHBEGFWQNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Propoxy-5-pyridinecarbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-Methyl-5-(4-methylphenyl)-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride](/img/structure/B1406812.png)

![7'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]](/img/structure/B1406819.png)

![Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1406820.png)

![7-Methylimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1406821.png)

![2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylic acid](/img/structure/B1406831.png)

![(2S)-2-{[(tert-Butoxycarbonyl)amino]methyl}-4,4-dimethylpentanoic acid](/img/structure/B1406832.png)